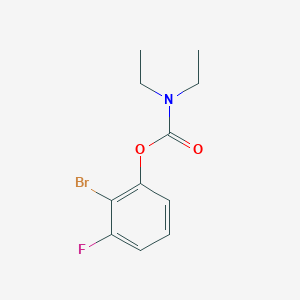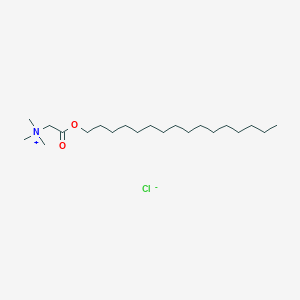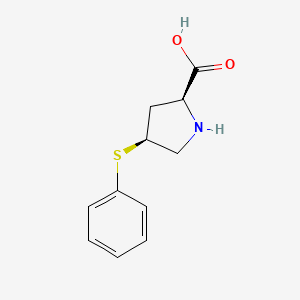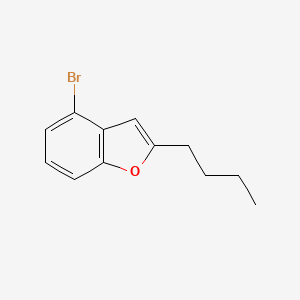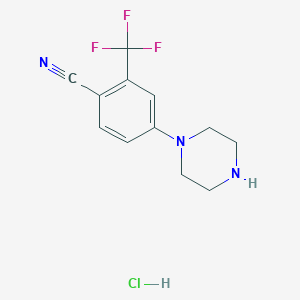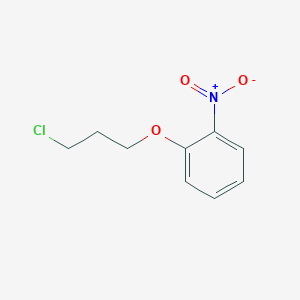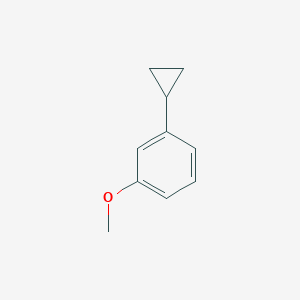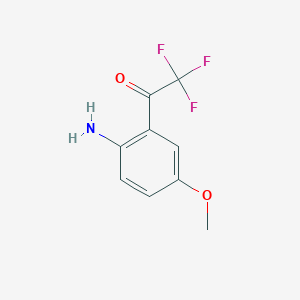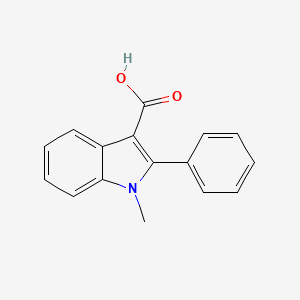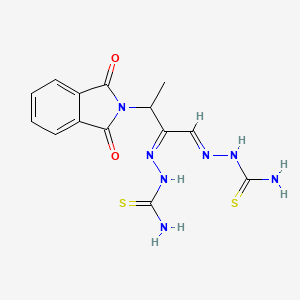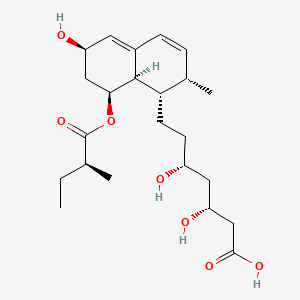
6'-Epipravastatin
Overview
Description
6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . Pravastatin is one of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors (statins) widely used in the management of hypercholesterolemia .
Synthesis Analysis
6’-Epipravastatin can be generated from pravastatin by nonenzymatic acid-catalysed isomerisation in the stomach before absorption . In addition, the isomers of pravastatin are produced in the cytosol of human liver and small intestinal mucosa cells in the presence of the cofactor adenosine-3 .Molecular Structure Analysis
The molecular formula of 6’-Epipravastatin is C23H35O7.Na . It has a molecular weight of 446.5096 .Chemical Reactions Analysis
The major metabolites of pravastatin found in plasma, urine, and feces are 3éa-isopravastatin, 3éa,5éb-dihydroxy-pravastatin, desacyl-dehydropravastatin, 3éé-hydroxy-pravastatin, and 6’-epipravastatin . About 10% of an oral dose is recovered as 3éa-isopravastatin in the urine and feces along with a small amount of the other major metabolites .Physical And Chemical Properties Analysis
The average mass of 6’-Epipravastatin is 424.528 Da and its monoisotopic mass is 424.246094 Da .Scientific Research Applications
Bioanalytical Assay Development
A study by Sparidans et al. (2010) developed and validated a bioanalytical assay for pravastatin and its isomeric metabolites, including 6'-epipravastatin. The assay was used to measure these compounds in mouse plasma and tissue homogenates, contributing to pharmacokinetic studies.
Cardiovascular Research
Several studies have explored the use of statins, a class of drugs to which pravastatin and its metabolites belong, in cardiovascular research. For example:
- Rezaie-Majd et al. (2002) found that simvastatin reduced cytokine expression in hypercholesterolemic patients.
- Kao (2005) observed that simvastatin treatment appeared safe in patients with pulmonary arterial hypertension.
Endothelial Function and Atherosclerosis
Statins, including compounds like this compound, have been studied for their role in improving endothelial function and reducing atherosclerosis:
- Vasa et al. (2001) reported that statin therapy increased circulating endothelial progenitor cells in patients with stable coronary artery disease.
- Walter et al. (2002) found that statin therapy accelerated reendothelialization after carotid balloon injury.
Neuroprotection and Anti-Inflammatory Effects
Statins have also been investigated for their neuroprotective and anti-inflammatory properties:
- Yu et al. (2019) demonstrated that simvastatin had potential as a therapy for depression associated with neuroinflammation.
- Yan et al. (2011) observed that simvastatin exerted neuroprotection in experimental parkinsonian models.
Immune Function and Inflammation in Metabolic Disorders
Research has also extended to the effects of statins on immune function and inflammation in metabolic disorders:
- Lee et al. (2016) found that atorvastatin and rosuvastatin improved physiological parameters and alleviated immune dysfunction in mice with diet-induced obesity.
Lipid Lowering and Cardiovascular Health
The primary application of statins, including compounds like this compound, remains in lipid lowering and cardiovascular health improvement:
- Corti et al. (2002) demonstrated that simvastatin induced regression of atherosclerotic lesions in humans.
Mechanism of Action
Target of Action
6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . The primary target of 6’-Epipravastatin, like pravastatin, is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a key component of cell membranes and a precursor of various bioactive molecules. By inhibiting HMG-CoA reductase, 6’-Epipravastatin reduces the production of cholesterol in the body .
Mode of Action
6’-Epipravastatin, as an HMG-CoA reductase inhibitor, binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on cell surfaces and enhances receptor-mediated catabolism and clearance of circulating LDL .
Biochemical Pathways
The action of 6’-Epipravastatin affects the cholesterol biosynthesis pathway . By inhibiting the conversion of HMG-CoA to mevalonate, it reduces the production of cholesterol. This leads to a decrease in the levels of low-density lipoprotein (LDL), often referred to as ‘bad cholesterol’, in the bloodstream .
Pharmacokinetics
The pharmacokinetics of 6’-Epipravastatin is similar to that of pravastatin. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the pravastatin that reaches the liver via the portal vein is extracted by the liver, and this hepatic extraction is mainly attributed to biliary excretion which is performed by a primary active transport mechanism . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .
Result of Action
The molecular and cellular effects of 6’-Epipravastatin’s action include a decrease in intracellular cholesterol levels and an increase in the number of LDL receptors on cell surfaces . This leads to enhanced receptor-mediated catabolism and clearance of circulating LDL, thereby reducing the levels of ‘bad cholesterol’ in the bloodstream .
Action Environment
While specific studies on the influence of environmental factors on the action of 6’-Epipravastatin are limited, it is known that factors such as diet, lifestyle, and co-administration with other drugs can impact the efficacy and stability of statins in general . For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of statins. Similarly, certain drugs can interact with statins, altering their metabolism and potentially leading to side effects
Biochemical Analysis
Biochemical Properties
6’-Epipravastatin, like pravastatin, is involved in the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which is the metabolic pathway that produces cholesterol and other isoprenoids . This interaction with HMG-CoA reductase is key to its role in biochemical reactions.
Cellular Effects
6’-Epipravastatin, through its inhibition of HMG-CoA reductase, impacts various types of cells and cellular processes. It influences cell function by reducing the synthesis of cholesterol, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6’-Epipravastatin involves the inhibition of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in the production of cholesterol . This action at the molecular level leads to a decrease in cholesterol production.
Temporal Effects in Laboratory Settings
The effects of 6’-Epipravastatin over time in laboratory settings are related to its stability and degradation. As a metabolite of pravastatin, it shares similar pharmacokinetic properties
Metabolic Pathways
6’-Epipravastatin is involved in the cholesterol synthesis pathway through its inhibition of the enzyme HMG-CoA reductase . This enzyme is a key player in the mevalonate pathway, which leads to the production of cholesterol and other isoprenoids .
Transport and Distribution
6’-Epipravastatin is likely to be transported and distributed within cells and tissues in a manner similar to pravastatin. Pravastatin is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that 6’-Epipravastatin also localizes to this organelle
properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17-,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYXOIXSAXUGO-PZSHMICQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250737-12-3 | |
| Record name | 6'-Epipravastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250737123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-EPIPRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76ZW7E32P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



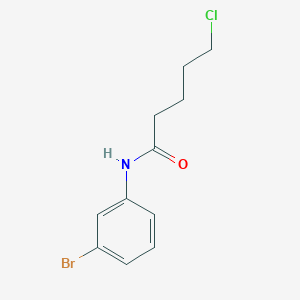
![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)
